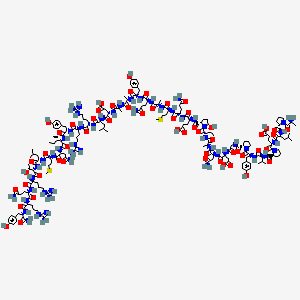
3-Phosphoglyceric acid
Descripción general
Descripción
3-Phosphoglyceric acid, also known as (2R)-2-Hydroxy-3-(phosphonooxy)propanoic acid, is a biochemically significant metabolic intermediate. It plays a crucial role in both glycolysis and the Calvin-Benson cycle. In glycolysis, it is formed from the dephosphorylation of 1,3-bisphosphoglycerate, while in the Calvin-Benson cycle, it is produced from the spontaneous scission of an unstable six-carbon intermediate formed upon carbon dioxide fixation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Phosphoglyceric acid can be synthesized through the enzymatic dephosphorylation of 1,3-bisphosphoglycerate. This reaction is catalyzed by the enzyme phosphoglycerate kinase, which transfers a phosphate group from 1,3-bisphosphoglycerate to adenosine diphosphate, forming adenosine triphosphate and this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to overproduce enzymes involved in glycolysis, thereby increasing the yield of this compound .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation to form 3-phosphohydroxy pyruvate, catalyzed by the enzyme 3-phosphoglycerate dehydrogenase.
Substitution: The phosphate group in this compound can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include nicotinamide adenine dinucleotide (NAD+) as an oxidizing agent.
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products:
Oxidation: 3-Phosphohydroxy pyruvate.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Phosphoglyceric acid has numerous applications in scientific research:
Mecanismo De Acción
3-Phosphoglyceric acid exerts its effects primarily through its role as a metabolic intermediate. In glycolysis, it is involved in substrate-level phosphorylation, where it is converted to 2-phosphoglycerate by the enzyme phosphoglycerate mutase . In the Calvin-Benson cycle, it is formed from the fixation of carbon dioxide and is subsequently converted to glyceraldehyde 3-phosphate . The molecular targets include enzymes such as phosphoglycerate kinase and phosphoglycerate mutase .
Comparación Con Compuestos Similares
Glycerate 3-phosphate:
2-Phosphoglyceric acid: An isomer of 3-phosphoglyceric acid, it is formed from the latter by the action of phosphoglycerate mutase.
1,3-Bisphosphoglyceric acid: A precursor in glycolysis that is dephosphorylated to form this compound.
Uniqueness: this compound is unique due to its dual role in both glycolysis and the Calvin-Benson cycle, making it a critical intermediate in both energy production and carbon fixation processes .
Propiedades
IUPAC Name |
(2R)-2-hydroxy-3-phosphonooxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPPGNTCRNQQC-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O7P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862427 | |
| Record name | D-(-)-3-Phosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820-11-1, 3443-58-1 | |
| Record name | 3-phospho-D-glyceric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04510 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-(-)-3-Phosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glycerate 3-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[2-({[(2R,3S,6R)-6-amino-2-methylpiperidin-3-yl]methyl}amino)ethyl]-6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-1,2-dihydropyrazin-2-ol](/img/structure/B10776462.png)


![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)


![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)






